molecular formula C14H14N2O B13855612 1-Naphthalen-1-YL-piperazin-2-one

1-Naphthalen-1-YL-piperazin-2-one

Cat. No.: B13855612
M. Wt: 226.27 g/mol
InChI Key: MRPFTDWIDIRVNX-UHFFFAOYSA-N
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Description

1-naphthalen-1-ylpiperazin-2-one is an organic compound that features a piperazine ring substituted with a naphthalene group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperazine and naphthalene moieties endows it with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-naphthalen-1-ylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring . This method is advantageous due to its simplicity and the ability to introduce various substituents.

Industrial Production Methods

Industrial production of 1-naphthalen-1-ylpiperazin-2-one typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-naphthalen-1-ylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quaternary ammonium cations.

    Reduction: Reduced forms of the compound with hydrogen atoms added.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-naphthalen-1-ylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-naphthalen-1-ylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-naphthalen-1-ylpiperazin-2-one is unique due to the specific positioning of the naphthalene group on the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-naphthalen-1-ylpiperazin-2-one

InChI

InChI=1S/C14H14N2O/c17-14-10-15-8-9-16(14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15H,8-10H2

InChI Key

MRPFTDWIDIRVNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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